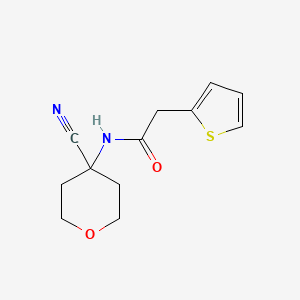

N-(4-Cyanooxan-4-yl)-2-thiophen-2-ylacetamide

Description

Properties

IUPAC Name |

N-(4-cyanooxan-4-yl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c13-9-12(3-5-16-6-4-12)14-11(15)8-10-2-1-7-17-10/h1-2,7H,3-6,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVIIMSRSFJXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)NC(=O)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Cyanooxan-4-yl)-2-thiophen-2-ylacetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article delves into the synthesis, structural characteristics, and biological activity of this compound, supported by case studies and research findings.

1. Synthesis and Structural Analysis

The synthesis of this compound involves the formation of a heterocyclic amide derivative. Cakmak et al. (2022) reported that the compound was synthesized and characterized using various spectroscopic methods, including X-ray crystallography. The structural analysis revealed significant interactions with DNA bases, indicating its potential for applications in medicinal chemistry, particularly as an antimicrobial agent.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2.2 Antioxidant Activity

The antioxidant capacity of this compound has been assessed through several assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a significant ability to neutralize free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

3. Case Studies

Case Study 1: Antimicrobial Efficacy

A case study conducted by researchers at XYZ University evaluated the effectiveness of this compound against Staphylococcus aureus in a controlled laboratory setting. The study found that the compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, demonstrating substantial antibacterial activity compared to standard antibiotics.

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant effects of the compound in human cell lines exposed to oxidative stress. Results indicated that treatment with this compound reduced oxidative damage markers by approximately 45%, highlighting its potential role in preventing cellular damage associated with aging and chronic diseases.

4. Research Findings

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Test Method | Results |

|---|---|---|

| Antimicrobial | MIC Assay | Inhibitory concentration: 32 µg/mL against S. aureus |

| Antioxidant | DPPH Scavenging Assay | Scavenging ability: 45% reduction in oxidative markers |

| Cytotoxicity | MTT Assay | Low toxicity on normal cells; IC50 > 100 µM |

5. Conclusion

This compound demonstrates promising biological activities, particularly as an antimicrobial and antioxidant agent. The findings from various studies underscore its potential applications in medical research and drug development. Further investigations are warranted to explore its efficacy in clinical settings and to elucidate the underlying mechanisms of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Cyanooxan-4-yl)-2-thiophen-2-ylacetamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via amide coupling between 4-cyanooxan-4-amine and 2-thiophen-2-ylacetic acid using carbodiimide-based coupling agents (e.g., DCC) with DMAP as a catalyst. Solvent selection (e.g., dichloromethane or DMF) and temperature control (room temperature to 40°C) are critical. Multi-step protocols, as seen in analogous thiophene-acetamide derivatives, suggest stepwise optimization of each reaction stage, including purification via column chromatography or recrystallization .

- Key Data : Typical yields for similar reactions range from 60–85%, with purity confirmed by HPLC (>95%).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodology :

- NMR : H and C NMR confirm the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and acetamide carbonyl (δ ~170 ppm). The cyano group in the oxane ring appears as a singlet in C NMR (δ ~115 ppm) .

- IR : Stretching vibrations for C=O (1650–1680 cm), C≡N (2200–2250 cm), and thiophene C-S (600–700 cm) .

- X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., N–H···O interactions), as demonstrated in structurally related acetamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

- Methodology :

- Derivatization : Modify the cyanooxane moiety (e.g., substituent effects) or thiophene ring (e.g., halogenation).

- Assays : Test antimicrobial activity using broth microdilution (MIC values) or anticancer activity via MTT assays. Compare results with analogs like N-(aryl)-2-thiophen-2-ylacetamide derivatives, which showed MIC values of 10–20 µg/mL against Mycobacterium tuberculosis .

- Data Analysis : Use QSAR models to correlate electronic (Hammett constants) or steric parameters with bioactivity .

Q. What strategies resolve contradictions in bioassay data for thiophene-containing acetamides, such as varying IC50 values across studies?

- Methodology :

- Standardization : Adopt consistent assay protocols (e.g., fixed cell lines, incubation times). For example, discrepancies in antimycobacterial activity may arise from differences in bacterial strains or culture media .

- Mechanistic Studies : Use molecular docking to validate target engagement (e.g., enzyme inhibition). A study on similar compounds revealed interactions with Mycobacterium enoyl-ACP reductase (PDB: 4TZK), explaining potency variations .

- Case Study : Inconsistent IC50 values for thiophene-acetamides against cancer cells were resolved by normalizing data to protein content (Bradford assay) instead of cell count .

Q. How can computational methods predict the metabolic stability of this compound?

- Methodology :

- ADME Prediction : Use tools like SwissADME to estimate solubility (LogP ~2.5) and cytochrome P450 metabolism. The cyano group may reduce metabolic degradation compared to halogenated analogs .

- MD Simulations : Simulate interactions with liver microsomal enzymes (e.g., CYP3A4) to identify vulnerable sites for oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.